molecular formula C10H9ClN2OS B239777 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide CAS No. 67024-10-6

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No. B239777
CAS RN: 67024-10-6
M. Wt: 240.71 g/mol
InChI Key: GJEYHEODGYKSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, also known as CTK7A, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that its antitumor activity is due to its ability to induce cell cycle arrest and apoptosis by activating the p53 pathway. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, it has been suggested that 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide may exert its neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in lab experiments is its potential therapeutic applications in various diseases. Its antitumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, one of the limitations of using 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This can provide insights into its potential therapeutic applications and help in the development of more effective drugs. Another direction is to optimize the synthesis method of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide to improve its bioavailability and pharmacokinetics. Furthermore, more studies are needed to evaluate the safety and efficacy of 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide in vivo and in clinical trials. Overall, the research on 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has the potential to contribute to the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can be synthesized through a series of chemical reactions. The synthesis starts with the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole to form 2-chloro-N-(2-thiazolyl)benzamide. This intermediate is then treated with sodium borohydride to reduce the nitro group to an amino group, resulting in the formation of 2-amino-N-(2-thiazolyl)benzamide. Finally, the compound is chlorinated with thionyl chloride to produce 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

67024-10-6

Product Name

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Molecular Formula

C10H9ClN2OS

Molecular Weight

240.71 g/mol

IUPAC Name

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H9ClN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14)

InChI Key

GJEYHEODGYKSEY-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC=CC=C2Cl

solubility

36.1 [ug/mL]

Origin of Product

United States

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